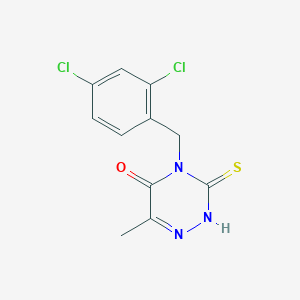
4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a dichlorobenzyl group, a methyl group, and a sulfanyl group attached to a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichlorobenzyl chloride and 6-methyl-1,2,4-triazine-3-thiol.
Reaction Conditions: The reaction between 2,4-dichlorobenzyl chloride and 6-methyl-1,2,4-triazine-3-thiol is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The triazine ring can be reduced under specific conditions to form a dihydrotriazine derivative.
Substitution: The dichlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzyl alcohol: A related compound with antimicrobial properties.
6-Methyl-1,2,4-triazine-3-thiol: A precursor used in the synthesis of the target compound.
Triazine Derivatives: A class of compounds with diverse chemical and biological properties.
Uniqueness
4-(2,4-dichlorobenzyl)-6-methyl-3-sulfanyl-1,2,4-triazin-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorobenzyl group enhances its antimicrobial properties, while the triazine ring provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C11H9Cl2N3OS |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H9Cl2N3OS/c1-6-10(17)16(11(18)15-14-6)5-7-2-3-8(12)4-9(7)13/h2-4H,5H2,1H3,(H,15,18) |
InChI Key |
XUGDHISDQCQVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=S)N(C1=O)CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dimethyl-1-[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]-1H-pyrazole](/img/structure/B11070881.png)
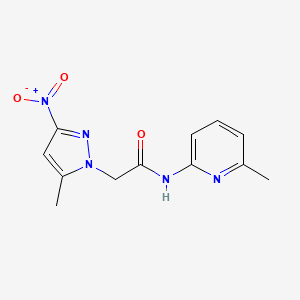
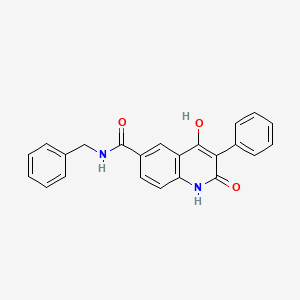
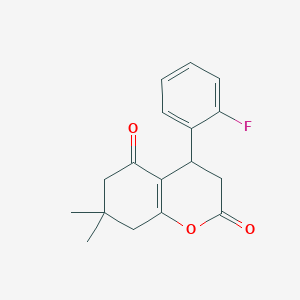
![3-hydroxy-1-methyl-3-(2-{3-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-2-oxoethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11070888.png)
![(4-Butoxyphenyl)[4-(7-chloroquinolin-4-yl)piperazin-1-yl]methanone](/img/structure/B11070889.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B11070890.png)
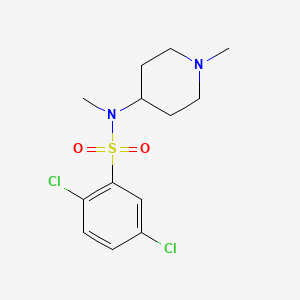
![N-[2-(1-adamantyloxy)propyl]thiophene-2-carboxamide](/img/structure/B11070901.png)
![N-[(1Z)-3-{[2-(1H-benzimidazol-2-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-3-nitrobenzamide](/img/structure/B11070913.png)
![2-chloro-4,5-difluoro-N-[2-(phenylacetyl)phenyl]benzamide](/img/structure/B11070920.png)
![Urea, 1-[3-(adamantan-1-yloxy)propyl]-3-(naphthalen-1-yl)-](/img/structure/B11070921.png)
![3,3a(2)-(2,6-Pyridinediyl)bis[4-(2-propenyl)-1H-1,2,4-triazole-5(4H)-thione]](/img/structure/B11070933.png)
![3-[4-(2-Hydroxyphenyl)piperazin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B11070941.png)
